molecular formula C4H7N7 B14469270 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine CAS No. 65734-10-3

1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine

Cat. No.: B14469270
CAS No.: 65734-10-3
M. Wt: 153.15 g/mol
InChI Key: KTDLUMZKPCNWHC-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused triazole and pyrimidine ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions vary depending on the specific reagents and conditions employed .

Scientific Research Applications

1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis .

Properties

CAS No.

65734-10-3

Molecular Formula

C4H7N7

Molecular Weight

153.15 g/mol

IUPAC Name

3H-triazolo[4,5-d]pyrimidine-1,2-diamine

InChI

InChI=1S/C4H7N7/c5-10-3-1-7-2-8-4(3)9-11(10)6/h1-2H,5-6H2,(H,7,8,9)

InChI Key

KTDLUMZKPCNWHC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)NN(N2N)N

Origin of Product

United States

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